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Lucerastat, an oral inhibitor of glucosylceramide synthase, is an investigational substrate
reduction therapy for Fabry disease.[1] Clinical trials for new therapies increasingly rely on
patient-reported outcome measures (PROMS) to capture the patient's experience and
treatment benefit. The pivotal Phase 3 MODIFY trial for lucerastat utilized a PROM to assess
its primary endpoint of neuropathic pain.[2] This guide provides a comparative overview of the
validation of this instrument alongside other relevant, disease-specific PROMs for lysosomal
storage disorders, offering researchers a basis for selecting and evaluating PROMSs in future
clinical trials.

Comparison of Patient-Reported Outcome Measures

The selection of a well-validated PROM is critical for the success of clinical trials. Below is a
comparison of the PROM used in the lucerastat MODIFY trial and other validated, disease-
specific PROMs for Fabry and Gaucher disease.
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Patient-Reported
Outcome Measure

Disease

Concept Measured

Key Validation Data

Modified Brief Pain
Inventory-Short Form
3 (BPI-SF3)

Fabry Disease

Neuropathic Pain

Content Validity:
Established through
patient interviews to
elicit definitions and
descriptions of
neuropathic pain and
cognitive debriefing of
the eDiary instrument.
[3] Psychometric
Properties: Specific
quantitative data on
reliability and
construct validity in
the Fabry disease
population are not yet

published.

Fabry Disease
Patient-Reported
Outcome (FD-PRO)

Fabry Disease

Multiple Symptoms
(neuropathic pain,
fatigue, Gl symptoms,

etc.)

Internal Consistency
(Total Symptom
Score): Cronbach's a
= 0.89.[4] Test-Retest
Reliability (ICC): =
0.91.[4] Convergent
Validity: Correlated
with other patient and
clinician-reported

outcomes (r > |0.4]).
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Internal Consistency:
Cronbach's a = 0.928.
Convergent Validity:
Gaucher Disease Multiple Symptoms Strong correlation with
ctGD1-PROM o )
Type 1 and their impact the SF-36 Physical
and Mental
Component

Summaries.

Content Validity:
Established through a
literature review,
expert advisory
meetings, and
concept elicitation and
FABPRO.GI Fabry Disease Gastrointestinal Signs  cognitive debriefing

and Symptoms interviews with
patients.
Psychometric
Properties:
Quantitative validation
data are not yet

published.

Experimental Protocols for PROM Validation

The validation of a PROM is a multi-step process to ensure it accurately and reliably measures
the intended concepts from the patient's perspective.

Modified Brief Pain Inventory-Short Form 3 (BPI-SF3) in
the MODIFY Trial

The validation of the modified BPI-SF3 for the MODIFY trial focused on establishing its content
validity for assessing neuropathic pain in adults with Fabry disease.

Methodology:
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o Concept Elicitation: In-depth, semi-structured interviews were conducted with patients with a
confirmed diagnosis of Fabry disease and self-reported neuropathic pain. The interviews
aimed to elicit patients' spontaneous descriptions and definitions of their neuropathic pain.

o Cognitive Debriefing: Following the concept elicitation, patients were asked to complete the
modified BPI-SF3 on an electronic diary (eDiary). They were then interviewed to assess their
understanding of the instructions, the specific wording of the pain question, and the response
scale. This process ensured the instrument was well-understood and relevant to the patient's
experience of neuropathic pain.

Fabry Disease Patient-Reported Outcome (FD-PRO)

The FD-PRO underwent a comprehensive validation process to establish its psychometric
properties.

Methodology:

o Development: The instrument was developed based on a targeted literature search and
interviews with key opinion leaders and patients to identify key signs and symptoms of Fabry
disease.

o Psychometric Validation: An observational study was conducted with 139 adult patients with
Fabry disease.

o Reliability: Internal consistency was assessed using Cronbach's alpha, and test-retest
reliability was evaluated using the intraclass correlation coefficient (ICC) on data from
stable patients over a 4-week period.

o Validity: Convergent validity was assessed by examining the correlation between the FD-
PRO Total Symptom Score (TSS) and other PROs and clinician-reported outcomes.
Known-groups validity was assessed by comparing the TSS between patients with
different disease severity levels.

ctGD1-PROM for Gaucher Disease Type 1

The ctGD1-PROM was developed and validated to be a disease-specific measure for adult
patients with Gaucher disease type 1.
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Methodology:

o Development: The initial questionnaire was developed with input from patients and parents
of patients with Gaucher disease. Content validity was then assessed through concept
elicitation and cognitive debriefing interviews with 33 patients in the US, France, and Israel,
with input from a panel of clinical experts.

e Psychometric Validation: A study was conducted with 46 adult patients with Gaucher disease

type 1.

o Reliability: Internal consistency was evaluated using Cronbach's alpha. Test-retest
reliability was assessed by re-administering the questionnaire two weeks later.

o Validity: Convergent validity was determined by assessing the correlations between the
ctGD1-PROM scores and the scores of the 36-item Short Form Health Survey (SF-36).

FABPRO-GI for Fabry Disease

The FABPRO-GI was developed to specifically assess gastrointestinal signs and symptoms in

patients with Fabry disease.
Methodology:

o Content Validation: The development process involved a comprehensive literature review,
five expert advisory meetings, and concept elicitation interviews with 17 patients with Fabry
disease to identify relevant Gl signs and symptoms. This was followed by cognitive
debriefing interviews with 15 additional patients to confirm the understandability, relevance,
and comprehensiveness of the questionnaire items.

Visualizing Key Pathways and Processes
Lucerastat's Mechanism of Action

Lucerastat acts as a substrate reduction therapy by inhibiting glucosylceramide synthase, a
key enzyme in the synthesis of glycosphingolipids. This leads to a reduction in the
accumulation of globotriaosylceramide (Gb3) in the lysosomes of patients with Fabry disease.
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Caption: Mechanism of action for Lucerastat.

General Workflow for PROM Validation

The validation of a patient-reported outcome measure typically follows a structured workflow to

ensure its scientific rigor.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1675357?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Qualitative Phase

Literature Review

Expert Input

7

Patient Interviews
(Concept Elicitation)

y

Cognitive Debriefing

Quantitative Phase

Psychometric Validation Study

/

>

Reliability Analysis

(Internal Consistency, Test-Retest)

Validity Analysis
(Construct, Convergent, etc.)

Final Validated PROM

Click to download full resolution via product page

Caption: General workflow for PROM validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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